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Compound of Interest

Compound Name: 3-Hydroxy-5-iodobenzoic acid

Cat. No.: B1290728

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxy-5-iodobenzoic acid, catering to researchers, scientists, and professionals in drug
development. The guide details nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for
these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
carbon-hydrogen framework of a molecule. For 3-Hydroxy-5-iodobenzoic acid, both *H and
13C NMR are essential for structural confirmation.

Note: Experimental NMR data for 3-Hydroxy-5-iodobenzoic acid is not readily available in
public spectral databases. The following tables present expected chemical shifts based on the
analysis of similar compounds such as 3-hydroxybenzoic acid and 3-iodobenzoic acid, and
general principles of NMR spectroscopy.[1][2][3][4][5][6][7]

'H NMR Data (Predicted)

The *H NMR spectrum is expected to show signals for the three aromatic protons and the
hydroxyl and carboxylic acid protons.
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Expected Chemical

Proton _ Multiplicity Notes
Shift (ppm)
The chemical shift is
dependent on
concentration and

Carboxylic Acid (- ) solvent due to

12.0-13.0 Singlet (broad) ]

COOH) hydrogen bonding.
This signal will
disappear upon D20
exchange.[2]

The chemical shift can
vary with solvent and

Phenolic Hydroxyl (- ) concentration. This

9.0-10.0 Singlet (broad) ) )

OH) signal will also
disappear upon D20
exchange.

Aromatic (H-2) ~7.8 Doublet

Aromatic (H-4) ~7.5 Doublet of doublets

Aromatic (H-6) ~7.3 Doublet

13C NMR Data (Predicted)

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.
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Expected Chemical Shift

Carbon Notes
(ppm)
) ) The carbonyl carbon is
Carboxylic Acid (-COOH) 165- 175 o )
significantly deshielded.[8]
) Carbon attached to the
Aromatic (C-3, C-OH) 155 - 160
hydroxyl group.
Aromatic (C-1, C-COOH) 130 - 135
Aromatic (C-2) 125-130
Aromatic (C-4) 120 - 125
Aromatic (C-6) 115-120
The carbon attached to iodine
Aromatic (C-5, C-I) 90-95 is expected to be significantly

shielded.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. While
an experimental spectrum for 3-Hydroxy-5-iodobenzoic acid is not available, the expected
characteristic absorption bands can be predicted based on its structure and comparison with
analogs like 3-hydroxybenzoic acid and 3-iodobenzoic acid.[8][9][10][11][12]
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Expected Absorption Range

Functional Group Vibration
(cm~)
O-H (Carboxylic Acid) 2500 - 3300 (very broad) Stretching
O-H (Phenol) 3200 - 3600 (broad) Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C=0 (Carboxylic Acid) 1680 - 1710 Stretching
C=C (Aromatic) 1450 - 1600 Stretching
C-O (Carboxylic Acid/Phenol) 1210 - 1320 Stretching
C-l 500 - 600 Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elemental
composition.

While experimental mass spectra for 3-Hydroxy-5-iodobenzoic acid are not readily available,
predicted data for various adducts have been calculated.

Adduct Predicted m/z
[M+H]* 264.93562
[M+Na]* 286.91756
[M-H]~ 262.92106
M+NHa4]* 281.96216
[

[M+K]+ 302.89150
M+H-H201* 246.92560
[

[M]* 263.92779
M]~ 263.92889
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid

organic compounds like 3-Hydroxy-5-iodobenzoic acid.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR tube.
Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift
referencing (0 ppm).[13]

Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz
instrument.[13]

'H NMR Acquisition: The 'H NMR spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio.

13C NMR Acquisition: The 13C NMR spectrum is typically acquired using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is generally required for 13C NMR due to the low natural abundance of the
13C isotope.[6][14]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard.

IR Spectroscopy Protocol (ATR-FTIR)

Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance
(ATR) crystal is recorded. This is to subtract any signals from the atmosphere (e.g., COz,
water vapor).[15]

Sample Application: A small amount of the solid sample is placed directly onto the ATR
crystal.[15][16]

Pressure Application: A pressure arm is applied to ensure good contact between the sample
and the crystal.[15]
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Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded over a typical
range of 4000-400 cm~1. Multiple scans are averaged to improve the signal-to-noise ratio.
[17]

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol (Electron lonization)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe for solid samples. The sample is then vaporized by heating
under high vacuum.[18][19]

lonization: The gaseous sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), which causes the ejection of an electron from the molecule,
forming a molecular ion (M*). This high energy can also cause the molecular ion to
fragment.[20][21]

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated
into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates
the ions based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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